In-Depth Technical Guide: 5,6-Dichloropyridine-2,3-diamine (CAS No. 97941-89-4)
In-Depth Technical Guide: 5,6-Dichloropyridine-2,3-diamine (CAS No. 97941-89-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dichloropyridine-2,3-diamine is a halogenated heterocyclic compound of significant interest in medicinal chemistry and agrochemical research. Its pyridine core, substituted with two chlorine atoms and two vicinal amino groups, provides a versatile scaffold for the synthesis of a variety of complex molecules. The strategic placement of these functional groups allows for regioselective reactions, making it a valuable building block for the construction of fused heterocyclic systems, particularly imidazo[4,5-b]pyridines, which are known to exhibit a wide range of biological activities. This guide provides a comprehensive overview of the available technical data on 5,6-Dichloropyridine-2,3-diamine, including its physicochemical properties, synthetic considerations, and potential applications in drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of 5,6-Dichloropyridine-2,3-diamine is presented in the table below. This data is crucial for its handling, formulation, and application in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 97941-89-4 | [1][2] |
| Molecular Formula | C₅H₅Cl₂N₃ | [2] |
| Molecular Weight | 178.02 g/mol | [2] |
| Appearance | Solid | [2] |
| Purity | Typically ≥98% (commercial) | [2] |
| InChI | InChI=1S/C5H5Cl2N3/c6-2-1-3(8)5(9)10-4(2)7/h1H,8H2,(H2,9,10) | [2] |
| InChIKey | CHGCWQGIACIHHI-UHFFFAOYSA-N | [2] |
| SMILES | C1=C(C(=NC(=C1N)N)Cl)Cl | [3] |
| Storage Conditions | 2-8°C, protected from light, under inert atmosphere | [4] |
Synthesis and Reactivity
The primary reactivity of 5,6-Dichloropyridine-2,3-diamine lies in the cyclocondensation of its vicinal diamino groups with various electrophiles to form fused heterocyclic systems. This reactivity is particularly valuable for the synthesis of imidazo[4,5-b]pyridine derivatives.[5][6][7]
General Experimental Protocol for the Synthesis of Imidazo[4,5-b]pyridines
The following is a generalized protocol for the synthesis of imidazo[4,5-b]pyridines from 2,3-diaminopyridines, which can be adapted for 5,6-Dichloropyridine-2,3-diamine. The reaction involves the condensation of the diamine with an aldehyde, followed by oxidative cyclization.
Reaction Scheme:
Caption: General synthesis of imidazo[4,5-b]pyridines.
Procedure:
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Reaction Setup: In a round-bottom flask, dissolve 5,6-Dichloropyridine-2,3-diamine (1 equivalent) in a suitable solvent such as nitrobenzene or dimethyl sulfoxide (DMSO).[1][7]
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Addition of Reagents: Add the desired aldehyde (1 equivalent) to the solution. For reactions in DMSO, an oxidizing agent like sodium metabisulfite (Na₂S₂O₅) may be added.[7]
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Reaction Conditions: Heat the reaction mixture at an elevated temperature (e.g., 120-140 °C) for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up and Purification: After completion, cool the reaction mixture to room temperature. If nitrobenzene is used as the solvent, it can be removed by steam distillation. The crude product is then typically precipitated by the addition of water or a non-polar solvent. The solid product can be collected by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.
Spectroscopic Characterization
Detailed spectroscopic data (NMR, IR, MS) for 5,6-Dichloropyridine-2,3-diamine is not explicitly available in the public domain. However, based on the analysis of related compounds, the expected spectral features can be predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show a singlet for the aromatic proton on the pyridine ring. The chemical shift of this proton would be influenced by the electron-donating amino groups and the electron-withdrawing chloro substituents. Additionally, broad singlets corresponding to the protons of the two amino groups would be observed.
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¹³C NMR: The carbon NMR spectrum would display five distinct signals for the carbon atoms of the pyridine ring. The chemical shifts would be characteristic of a highly substituted pyridine ring, with the carbons attached to chlorine atoms appearing at higher chemical shifts (deshielded) and those attached to amino groups at lower chemical shifts (shielded).
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by:
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N-H stretching vibrations: Two or more bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amino groups.
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Aromatic C-H stretching: A weak band above 3000 cm⁻¹.
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Aromatic ring vibrations (C=C and C=N stretching): Strong to medium intensity bands in the 1400-1600 cm⁻¹ region.
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C-N stretching: Bands in the 1250-1350 cm⁻¹ region.
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C-Cl stretching: Strong bands in the 600-800 cm⁻¹ region.
Mass Spectrometry (MS)
The mass spectrum would show a molecular ion peak (M⁺) at m/z 177, with a characteristic isotopic pattern for a molecule containing two chlorine atoms ([M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate ratio of 9:6:1). Fragmentation would likely involve the loss of chlorine atoms and cleavage of the pyridine ring.
Applications in Drug Discovery and Development
5,6-Dichloropyridine-2,3-diamine serves as a key intermediate in the synthesis of various biologically active compounds.[8] Its primary application is in the construction of the imidazo[4,5-b]pyridine scaffold, which is a "privileged structure" in medicinal chemistry, found in numerous compounds targeting a variety of enzymes and receptors.
Precursor for Kinase Inhibitors
The imidazo[4,5-b]pyridine core is a key pharmacophore in a number of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders. By serving as a precursor to this scaffold, 5,6-Dichloropyridine-2,3-diamine is a valuable tool for the development of novel kinase inhibitors.
Caption: Role in kinase inhibitor synthesis.
Agrochemical Intermediates
This compound is also utilized as an intermediate in the synthesis of agrochemicals, particularly herbicides and plant growth regulators.[8] The functional groups on the pyridine ring allow for the targeted design of molecules that can interact with specific enzymes in plants.
Conclusion
5,6-Dichloropyridine-2,3-diamine is a valuable and versatile building block in synthetic organic chemistry with significant potential in the fields of drug discovery and agrochemical development. Its ability to serve as a precursor for the imidazo[4,5-b]pyridine scaffold makes it a key component in the synthesis of potential therapeutic agents, particularly kinase inhibitors. While detailed experimental and spectroscopic data for this specific compound are not widely published, its properties and reactivity can be reliably inferred from the extensive literature on related diaminopyridines and their applications. Further research into the synthesis and biological evaluation of novel derivatives of 5,6-Dichloropyridine-2,3-diamine is warranted to fully explore its potential.
References
- 1. tandfonline.com [tandfonline.com]
- 2. 5,6-Dichloropyridine-2,3-diamine | CymitQuimica [cymitquimica.com]
- 3. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. 5,6-Dichloropyridine-2,3-diamine [myskinrecipes.com]
